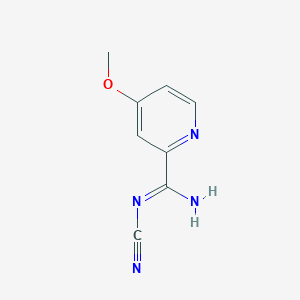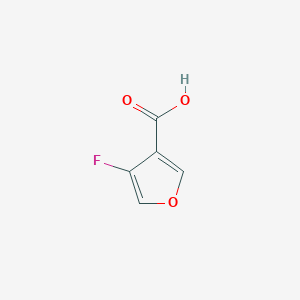
Potassium trifluoro(2-isopropylcyclohexyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-isopropylcyclohexyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The molecular formula of this compound is C9H17BF3K, and it has a molecular weight of 232.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-isopropylcyclohexyl)borate can be synthesized through several methods. One common approach involves the reaction of 2-isopropylcyclohexylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and boranes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-isopropylcyclohexyl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(2-isopropylcyclohexyl)borate exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial in cross-coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron centers and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(2-isopropylcyclohexyl)borate is unique compared to other similar compounds due to its stability and reactivity under various conditions. Similar compounds include:
Potassium cyclohexyltrifluoroborate: Similar in structure but lacks the isopropyl group, affecting its reactivity and stability.
Potassium isopropyltrifluoroborate: Contains an isopropyl group but lacks the cyclohexyl ring, influencing its chemical properties.
These compounds share some similarities in their reactivity and applications but differ in their specific chemical properties and uses.
Eigenschaften
Molekularformel |
C9H17BF3K |
|---|---|
Molekulargewicht |
232.14 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-propan-2-ylcyclohexyl)boranuide |
InChI |
InChI=1S/C9H17BF3.K/c1-7(2)8-5-3-4-6-9(8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
NEVPKBMQZYBSQS-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCCCC1C(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)
![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)







